5,6-Diethyl-1,2,4-triazine-3-thiol
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Overview
Description
5,6-Diethyl-1,2,4-triazine-3-thiol is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse chemical properties and applications in various fields such as agriculture, pharmaceuticals, and materials science. The presence of the thiol group in this compound imparts unique reactivity, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diethyl-1,2,4-triazine-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diethylamine with carbon disulfide to form diethyl dithiocarbamate, which is then cyclized with hydrazine hydrate to yield the desired triazine-thiol compound. The reaction conditions often require refluxing in a suitable solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5,6-Diethyl-1,2,4-triazine-3-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazine ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydro triazine derivatives.
Substitution: Alkylated or acylated triazine-thiol compounds.
Scientific Research Applications
5,6-Diethyl-1,2,4-triazine-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 5,6-Diethyl-1,2,4-triazine-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, leading to the inhibition of their activity. This property is particularly useful in designing inhibitors for enzymes involved in disease processes. Additionally, the triazine ring can interact with nucleic acids, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dimethyl-1,2,4-triazine-3-thiol
- 5,6-Diphenyl-1,2,4-triazine-3-thiol
- 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol
Uniqueness
5,6-Diethyl-1,2,4-triazine-3-thiol is unique due to its specific ethyl substituents, which influence its chemical reactivity and biological activity. Compared to its methyl and phenyl analogs, the diethyl derivative may exhibit different solubility, stability, and interaction with biological targets, making it a distinct compound for various applications.
Properties
Molecular Formula |
C7H11N3S |
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Molecular Weight |
169.25 g/mol |
IUPAC Name |
5,6-diethyl-2H-1,2,4-triazine-3-thione |
InChI |
InChI=1S/C7H11N3S/c1-3-5-6(4-2)9-10-7(11)8-5/h3-4H2,1-2H3,(H,8,10,11) |
InChI Key |
PLWVRPHRJJMHNS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=S)NN=C1CC |
Origin of Product |
United States |
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